molecular formula C10H18N2O B12951082 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B12951082
M. Wt: 182.26 g/mol
InChI Key: VQRSFOFMLQRVSE-UHFFFAOYSA-N
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Description

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of piperidine and pyridine derivatives, followed by cyclization to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-2,9-diazaspiro[5.5]undecan-1-one

InChI

InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3

InChI Key

VQRSFOFMLQRVSE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCNCC2

Origin of Product

United States

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